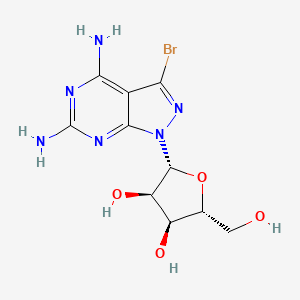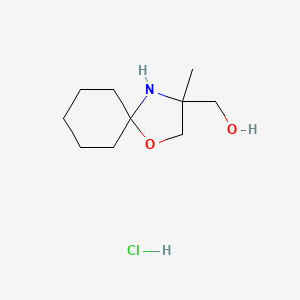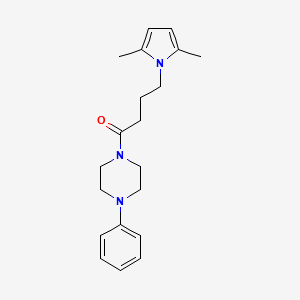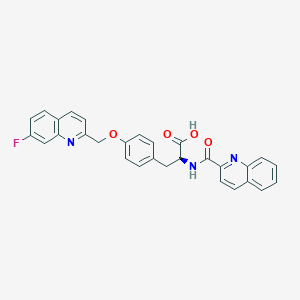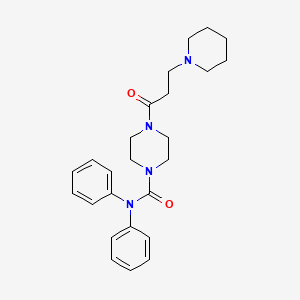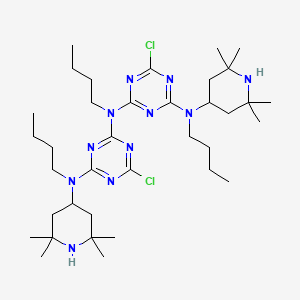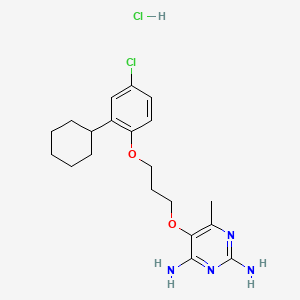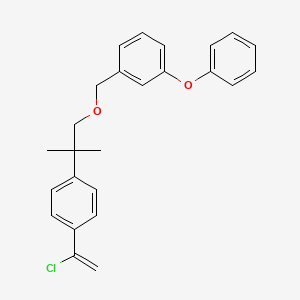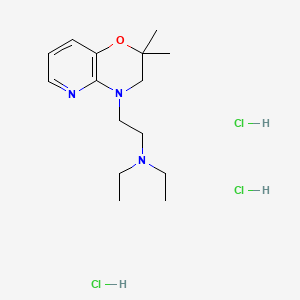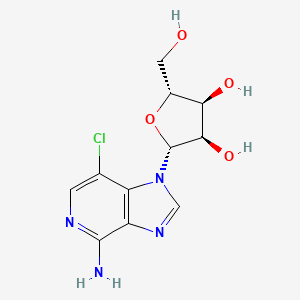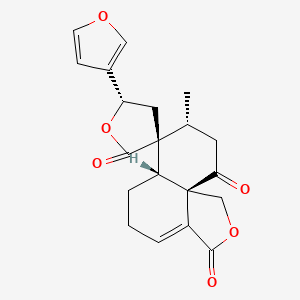
Teuscordinon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teuscordinon is a diterpenoid compound isolated from the plant Teucrium scordium, which belongs to the Lamiaceae family. This compound has garnered interest due to its unique chemical structure and potential biological activities, including antimicrobial, anti-inflammatory, and radioprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Teuscordinon can be synthesized through various chemical reactions involving the precursor compounds found in Teucrium scordium. The synthetic route typically involves the isolation of the precursor compounds followed by specific chemical reactions to form the desired diterpenoid structure. The reaction conditions often include the use of solvents such as acetone and reagents like chromium trioxide for oxidation reactions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Teucrium scordium using solvents such as ethanol or methanol. The plant material is subjected to processes like maceration, percolation, or Soxhlet extraction to obtain the crude extract, which is then purified using chromatographic techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Teuscordinon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Chromium trioxide is commonly used as an oxidizing agent to convert precursor compounds into this compound.
Reduction: Sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new drugs for treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a natural preservative in cosmetic products.
Mecanismo De Acción
Teuscordinon exerts its effects through various molecular targets and pathways. It interacts with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Teuscordinon is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
- 6ß-Hydroxyteuscordin
- 2/3-,6/9-Dihydroxyteuscordin
- 6-Ketoteuscordin These compounds share structural similarities with this compound but differ in their functional groups and biological activities .
This compound stands out due to its potent antimicrobial and anti-inflammatory properties, making it a promising candidate for further research and development in various scientific fields .
Propiedades
Número CAS |
76902-35-7 |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(5'S,6aS,7R,8R,10aR)-5'-(furan-3-yl)-8-methylspiro[1,5,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione |
InChI |
InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-15H,2,4,7-8,10H2,1H3/t11-,14+,15-,19-,20+/m1/s1 |
Clave InChI |
XDLLWFPVEHRTIN-XHMIZYAZSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5 |
SMILES canónico |
CC1CC(=O)C23COC(=O)C2=CCCC3C14CC(OC4=O)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




